

AMD3465 Hexahydrobromide: A Technical Overview of In Vitro and In Vivo Research

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Compound of Interest

Compound Name: AMD 3465 hexahydrobromide

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Introduction

AMD3465 hexahydrobromide is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). As a monomacrocyclic cyclam derivative, it represents a significant evolution from its bicyclam predecessor, AMD3100 (Plerixafor), exhibiting an approximately 8-to 10-fold higher affinity for CXCR4.[1] This enhanced potency has positioned AMD3465 as a valuable tool in preclinical research across various fields, including oncology, immunology, and virology. This technical guide provides a comprehensive overview of the key in vitro and in vivo studies that have defined the pharmacological profile of AMD3465, with a focus on its mechanism of action, experimental methodologies, and quantitative outcomes.

Mechanism of Action

AMD3465 exerts its biological effects by specifically binding to the CXCR4 receptor, thereby blocking the interaction with its natural ligand, stromal cell-derived factor-1 (SDF-1 α , also known as CXCL12).[2] This antagonism prevents the activation of downstream signaling pathways that are crucial for cell migration, proliferation, and survival. The binding of AMD3465 to CXCR4 has been mapped to a pocket around Asp171, with its N-pyridinylmethylene moiety interacting with Asp262 and Glu288, mimicking the binding of the second cyclam ring of AMD3100 and forming additional interactions.[3][4]



The inhibition of the CXCL12/CXCR4 axis by AMD3465 disrupts a cascade of intracellular events, including:

- Inhibition of G-protein coupling and GTP binding: Preventing the initial step of signal transduction.
- Suppression of intracellular calcium mobilization: A key second messenger in cellular activation.[2]
- Blockade of mitogen-activated protein kinase (MAPK) phosphorylation: A critical pathway for cell growth and proliferation.
- Inhibition of CXCR4 endocytosis: Preventing receptor internalization and subsequent signaling.[2]
- Downregulation of oncogenic signaling pathways: Including the phosphorylation of STAT3,
 JAK2, and AKT.

In Vitro Studies

A substantial body of in vitro research has characterized the potency and selectivity of AMD3465 across various cellular assays.

Quantitative In Vitro Data



Assay Type	Cell Line	Parameter	Value	Reference
SDF-1α Ligand Binding Inhibition	CCRF-CEM	Ki	41.7 ± 1.2 nM	[5]
GTP Binding Inhibition	CCRF-CEM	IC50	10.38 nM	[6]
Calcium Flux Inhibition	CCRF-CEM	IC50	12.07 nM	[6]
Chemotaxis Inhibition	CCRF-CEM	IC50	8.7 nM	[6]
HIV-1 (X4 strains) Replication Inhibition	Various	IC50	1 - 10 nM	[2]
HIV-2 (ROD and EHO strains) Replication Inhibition	-	IC50	12.3 nM	[6]

Experimental Protocols

SDF-1α Ligand Binding Assay:

- Cell Line: CCRF-CEM T-cell line, which endogenously expresses CXCR4.
- Principle: Competitive binding assay measuring the displacement of a radiolabeled or fluorescently tagged SDF-1α ligand by AMD3465.
- General Protocol:
 - Incubate CCRF-CEM cell membranes with varying concentrations of AMD3465.
 - Add a constant concentration of labeled SDF-1α.
 - Allow the binding to reach equilibrium.



- Separate bound from unbound ligand.
- Quantify the amount of bound labeled ligand.
- Calculate the K_i value based on the IC₅₀ and the affinity of the labeled ligand.

Calcium Mobilization Assay:

- Cell Line: CCRF-CEM or other CXCR4-expressing cells.
- Principle: Measurement of changes in intracellular calcium concentration upon stimulation with SDF-1α in the presence and absence of AMD3465.
- · General Protocol:
 - Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
 - Wash the cells to remove excess dye.
 - Incubate the cells with varying concentrations of AMD3465.
 - Stimulate the cells with a fixed concentration of SDF-1α.
 - Measure the fluorescence intensity over time using a fluorometric imaging plate reader or flow cytometer.
 - Calculate the IC₅₀ for the inhibition of the calcium response.

Chemotaxis Assay:

- Cell Line: Human T-lymphoid SupT1 cells or other migratory cells expressing CXCR4.
- Principle: Assessment of the ability of AMD3465 to inhibit the directional migration of cells towards a gradient of SDF-1α.
- · General Protocol:
 - Place a cell suspension in the upper chamber of a transwell insert with a porous membrane.



- Add SDF-1α to the lower chamber to create a chemotactic gradient.
- Add varying concentrations of AMD3465 to the upper chamber.
- Incubate for a set period to allow for cell migration.
- Count the number of cells that have migrated to the lower chamber.
- Calculate the IC50 for the inhibition of chemotaxis.[6]

In Vivo Studies

In vivo studies have been instrumental in evaluating the pharmacokinetic profile and therapeutic potential of AMD3465 in various animal models.

Quantitative In Vivo Data

Species	Administration	Key Findings	Reference
Mice	Subcutaneous	Peak leukocytosis between 0.5 and 1.5 hours.	[5]
Dogs	Subcutaneous	Terminal half-life of 1.56 - 4.63 hours; 100% bioavailability.	[5][6]
Mice (Breast Cancer Model)	Subcutaneous osmotic pump	Significant reduction in primary tumor growth and metastasis.	
Mice (Glioblastoma Model)	Subcutaneous	Significant blockage of U87 and Daoy xenograft growth at 2.5 mg/kg/day.	[7]
Mice (Pulmonary Granuloma Model)	Subcutaneous osmotic pump	Abrogation of type-2 granuloma formation at 6 and 30 mg/kg/day.	[8]



Experimental Protocols

Pharmacokinetic Studies in Dogs:

- Animals: Beagle dogs.
- Administration: Intravenous and subcutaneous routes.
- Protocol:
 - Administer a single dose of AMD3465 intravenously or subcutaneously.
 - Collect blood samples at various time points post-administration.
 - Process blood to obtain plasma.
 - Analyze plasma concentrations of AMD3465 using a validated analytical method (e.g., LC-MS/MS).
 - Calculate pharmacokinetic parameters such as half-life, clearance, and bioavailability.

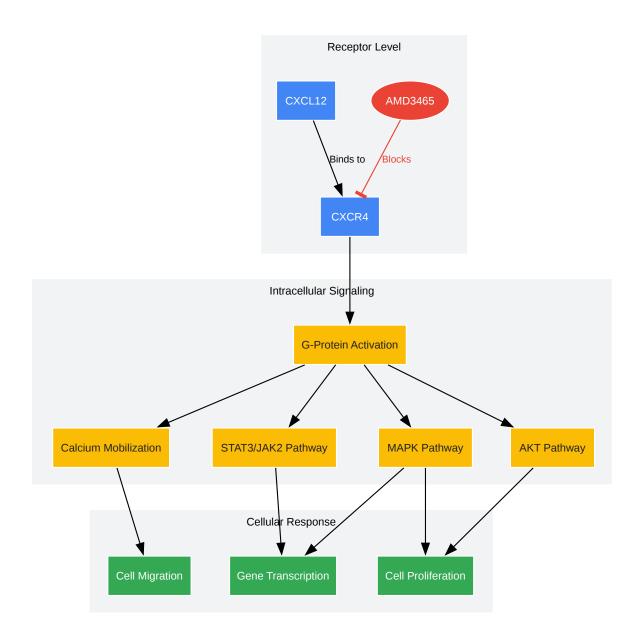
Breast Cancer Xenograft Model in Mice:

- Cell Line: 4T1 murine breast cancer cells.
- Animals: BALB/c mice.
- Protocol:
 - Inject 4T1 cells into the mammary fat pad of the mice.
 - Implant subcutaneous osmotic pumps delivering a continuous infusion of AMD3465 or vehicle control.
 - Monitor tumor growth over time using methods such as caliper measurements or in vivo bioluminescence imaging.
 - At the end of the study, excise tumors and relevant organs (e.g., lungs, liver) for histological analysis of metastasis.



Signaling Pathways and Experimental Workflows

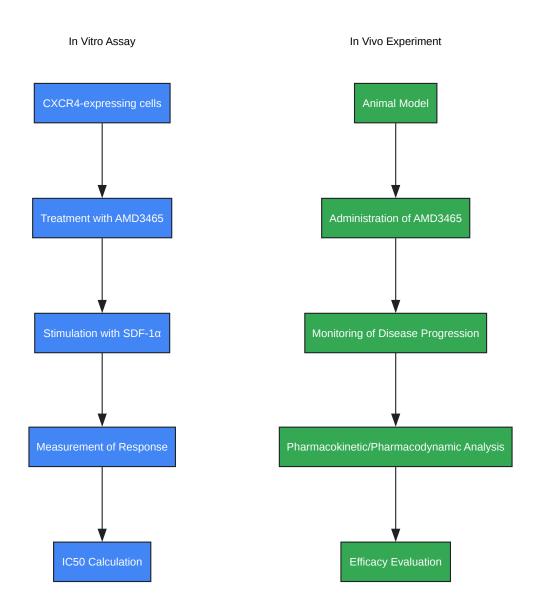
To visually represent the complex interactions and experimental designs, the following diagrams have been generated using the DOT language.



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Caption: AMD3465 Mechanism of Action on the CXCR4 Signaling Pathway.



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Caption: General Experimental Workflow for In Vitro and In Vivo Studies.



Conclusion

AMD3465 hexahydrobromide has been extensively validated as a highly potent and selective CXCR4 antagonist through a wide range of in vitro and in vivo studies. Its ability to effectively block the CXCL12/CXCR4 signaling axis has demonstrated significant therapeutic potential in preclinical models of cancer, HIV, and inflammatory diseases. The detailed experimental protocols and quantitative data summarized in this guide provide a valuable resource for researchers and drug development professionals seeking to further explore the utility of AMD3465 and the broader therapeutic implications of CXCR4 antagonism. The continued investigation of this and similar molecules holds promise for the development of novel treatments for a variety of diseases characterized by dysregulated CXCR4 signaling.

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